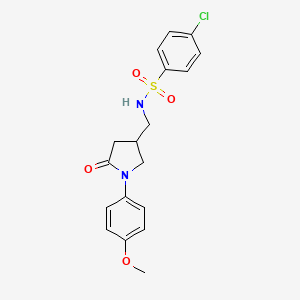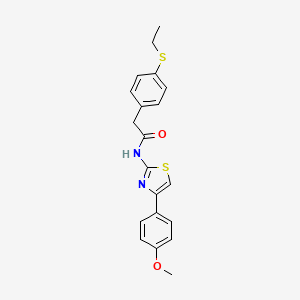
2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
- Thiazole derivatives, like the specified compound, have shown promising antimicrobial activities. Studies have demonstrated their effectiveness against various bacterial and fungal strains, indicating their potential as antibacterial and antifungal agents (Wardkhan et al., 2008); (Saravanan et al., 2010).
Chemical Synthesis and Structural Analysis
- Research on the synthesis of thiazole derivatives, including methods for creating novel compounds with potential biological activities, has been a significant focus. These studies contribute to the understanding of the chemical structure and reactivity of such compounds, which is crucial for their potential applications in various fields (Raap, 1968); (Kalita & Baruah, 2010).
Antitumor and Anticancer Activity
- Several thiazole derivatives have exhibited potential antitumor and anticancer activities in vitro. Research indicates that these compounds may be effective against various cancer cell lines, suggesting their potential use in cancer therapy (Yurttaş et al., 2015); (Havrylyuk et al., 2013).
Pharmacological Evaluation
- Thiazole compounds are evaluated for their pharmacological properties, including their potential as inhibitors of certain biological processes or enzymes. This research is essential for developing new drugs and understanding their mechanisms of action (Shukla et al., 2012); (Saxena et al., 2009).
Coordination Chemistry and Crystallography
- Thiazole-based compounds have been studied in coordination chemistry and crystallography, providing insights into their structural properties and potential applications in material science (Karmakar et al., 2009); (Chkirate et al., 2019).
Antioxidant Properties
- Investigations into the antioxidant properties of thiazole derivatives have been conducted, highlighting their potential therapeutic applications in oxidative stress-related diseases (Chkirate et al., 2019).
Agrochemical Research
- Thiazole compounds have been evaluated for their potential use in agrochemicals, particularly as herbicides. Studies have focused on their mechanism of action and effectiveness in controlling agricultural pests (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-25-17-10-4-14(5-11-17)12-19(23)22-20-21-18(13-26-20)15-6-8-16(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMGOXBXWPZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
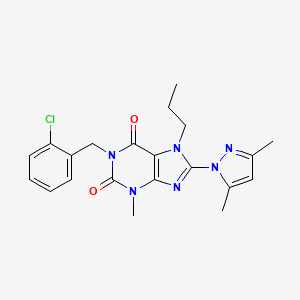
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2837584.png)
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2837585.png)
![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)
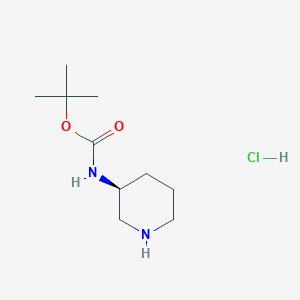
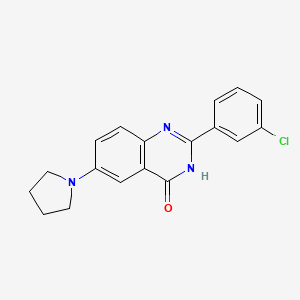

![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)
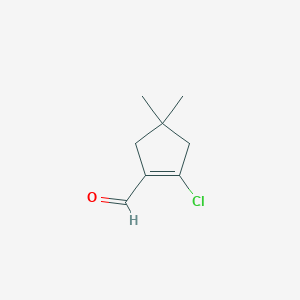
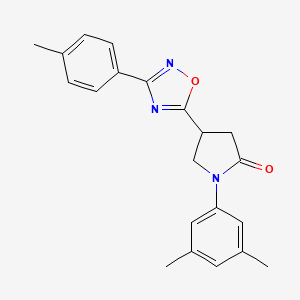
![N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2837601.png)
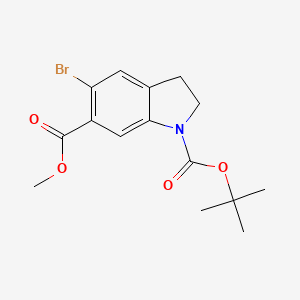
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)
